Scientific Field: Fluorescence Spectroscopy
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” has been used in the synthesis of pyrene conjugated 2,6-di-ortho-tolylpyridine and 2,6-di-para-tolylpyridine structural isomers.
Methods of Application: The synthesis of these probes was achieved efficiently through a multicomponent Chichibabin pyridine synthesis reaction.
Scientific Field: Material Science
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in R&D studies for the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays.
Scientific Field: Pharmaceutical Chemistry
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” may be used as a pharmaceutical intermediate.
Scientific Field: Organic Chemistry
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in the synthesis of fluorescent probes.
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in R&D studies for the development of advanced display technologies.
Scientific Field: Inorganic Chemistry
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in the synthesis of chloro complexes of nickel, copper, and cobalt.
5-Methyl-2-(p-tolyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group and a para-tolyl group. Its molecular formula is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol. The compound features a nitrogen atom in the pyridine ring, which contributes to its basicity and potential reactivity in various
The biological activity of 5-Methyl-2-(p-tolyl)pyridine has been explored in relation to its potential as a pharmaceutical agent. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important for drug metabolism. Its ability to modulate these enzymes suggests potential applications in drug development, particularly in enhancing the bioavailability of co-administered drugs by inhibiting their metabolism .
The synthesis of 5-Methyl-2-(p-tolyl)pyridine can be achieved through several methods:
5-Methyl-2-(p-tolyl)pyridine has several applications, particularly in:
Interaction studies have demonstrated that 5-Methyl-2-(p-tolyl)pyridine can influence metabolic pathways involving cytochrome P450 enzymes. These interactions can lead to altered pharmacokinetics for drugs metabolized by these enzymes, highlighting its significance in drug-drug interaction studies. Understanding these interactions is crucial for predicting adverse effects and optimizing therapeutic regimens involving this compound .
Several compounds share structural similarities with 5-Methyl-2-(p-tolyl)pyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
2-(p-Tolyl)pyridine | C₁₂H₁₁N | 1.00 | Lacks methyl substitution at position 5 |
2-(3,5-Dimethylphenyl)pyridine | C₁₂H₁₃N | 1.00 | Contains two methyl groups on the phenyl ring |
5-Ethyl-2-(p-tolyl)pyridine | C₁₄H₁₅N | 0.97 | Ethyl group substitution instead of methyl |
4-Methyl-2-(p-tolyl)pyridine | C₁₃H₁₃N | 0.97 | Methyl group at position 4 instead of 5 |
These compounds exhibit variations in substituents that significantly influence their chemical behavior and biological activity, making them unique despite their structural similarities.